
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is a synthetic organic compound. It is characterized by the presence of a diethylamino group, a p-methoxyphenoxy group, and a propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride typically involves multiple steps. The initial step often includes the preparation of the p-methoxyphenoxy group, which can be synthesized through the reaction of p-methoxyphenol with an appropriate alkylating agent. The diethylamino group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The major products are typically amines.
Substitution: The products depend on the substituent introduced but often include alkylated derivatives.
Scientific Research Applications
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell signaling and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The p-methoxyphenoxy group can enhance the compound’s binding affinity and specificity. The propyl chain provides structural stability and influences the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-ethyl)-N-methylacetamide hydrochloride
- 2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-butyl)-N-methylacetamide hydrochloride
Uniqueness
2-(Diethylamino)-N-(1-(p-methoxyphenoxy)-2-propyl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-methoxyphenoxy group enhances its interaction with biological targets, while the diethylamino group provides versatility in chemical reactions.
Properties
CAS No. |
97703-04-3 |
|---|---|
Molecular Formula |
C17H29ClN2O3 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-[1-(4-methoxyphenoxy)propan-2-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-6-19(7-2)12-17(20)18(4)14(3)13-22-16-10-8-15(21-5)9-11-16;/h8-11,14H,6-7,12-13H2,1-5H3;1H |
InChI Key |
JWYZWYOVTVFAML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C(C)COC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



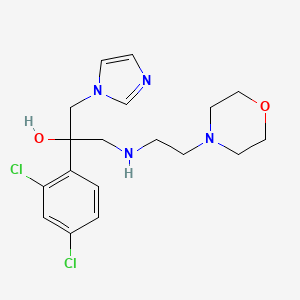
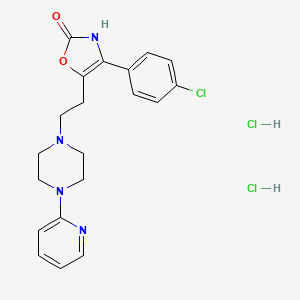
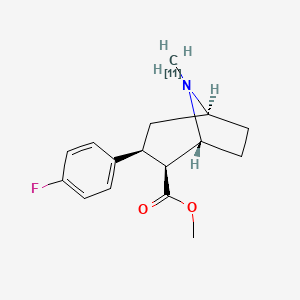
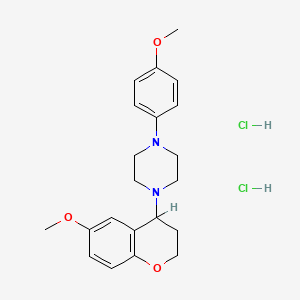
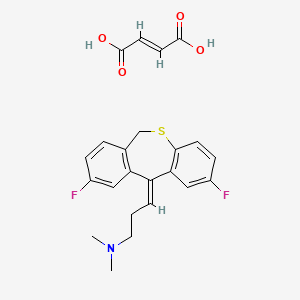
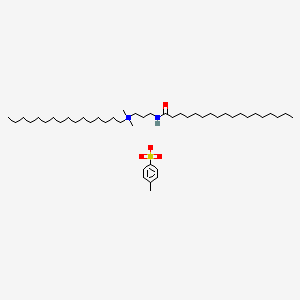
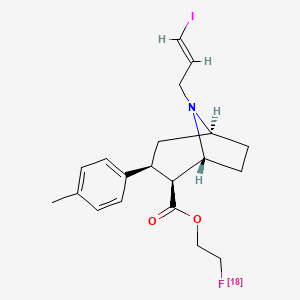
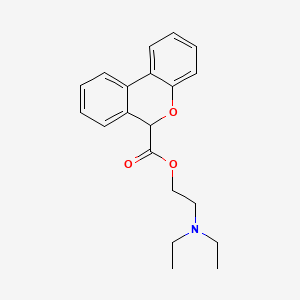
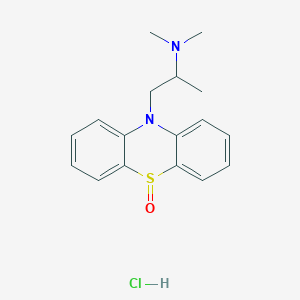
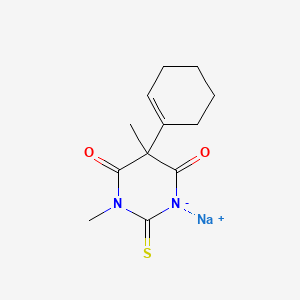

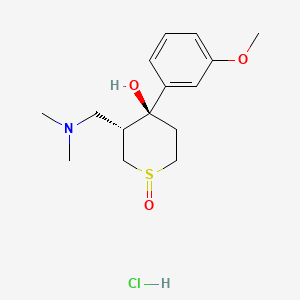
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
